N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), can give 2-aryl benzimidazoles in high yield .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse due to the broad range of chemical and biological properties of imidazole . For instance, the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent can give 2-aryl benzimidazoles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Catalytic Applications
A study presented the synthesis and characterization of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides. These complexes exhibited high catalytic activities toward ethylene polymerization and copolymerization of ethylene with α-olefins, showcasing their potential in material synthesis and industrial applications (Sun et al., 2010).
Molecular Synthesis Techniques
Research into the stereochemistry of imidazolidin-4-one formation from primaquine alpha-aminoamides and various substituted benzaldehydes highlighted the intricate mechanisms at play in synthetic chemistry. This work aids in understanding and designing more efficient synthetic pathways for complex molecules (Ferraz et al., 2007).
Innovative Synthetic Routes
An original route to 2-alkyamino-4-phenylquinazolines from (hetero)aromatic amines was reported, involving the intramolecular cyclization of benzoyl arylguanidines. This work demonstrates the role of N-heterocyclic carbenes in the formation of electrophilic intermediates, contributing to the development of new synthetic methodologies (Debray et al., 2010).
Antimicrobial and Biological Screening
A study on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole explored their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This research underscores the compound's utility in developing new therapeutics beyond direct drug applications (Patel et al., 2009).
Organic Synthesis and Chemistry
Research on the one-pot synthesis of 2-arylbenzoxazole derivatives via Cu(I) catalyzed C–N/C–O coupling showcases the potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide in facilitating complex organic transformations, furthering the capabilities in organic synthesis and chemical production (Miao et al., 2015).
Mechanism of Action
Target of Action
Compounds containing the benzimidazole nucleus, which is present in this compound, are known to interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Benzimidazole derivatives, which this compound is a part of, are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Action Environment
The solubility of benzimidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment.
Safety and Hazards
Future Directions
The future directions for research on imidazole-containing compounds are likely to involve the development of new drugs that overcome the problems of antimicrobial resistance . Given the broad range of biological activities of imidazole derivatives, these compounds are likely to continue to be important synthons in the development of new drugs .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O/c34-29(23-18-27(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)28-32-25-12-6-7-13-26(25)33-28/h1-18H,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSUTQPNNGNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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